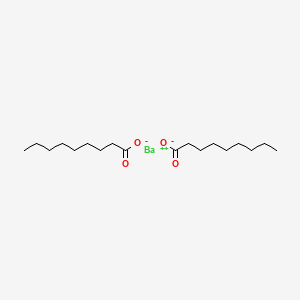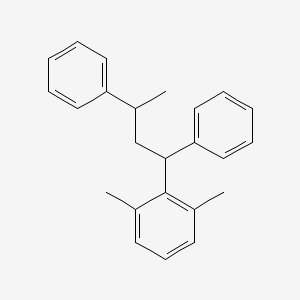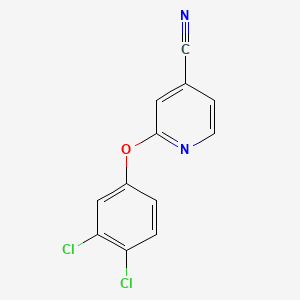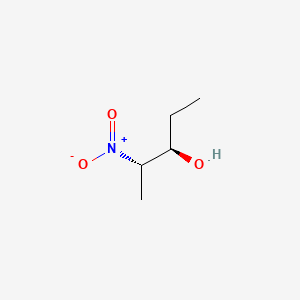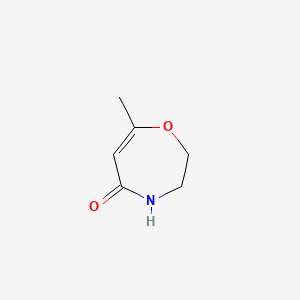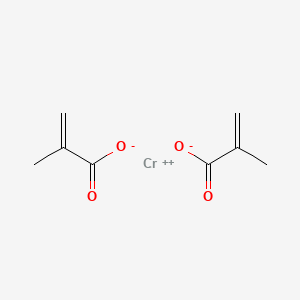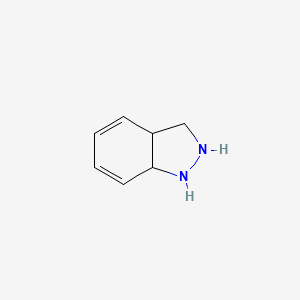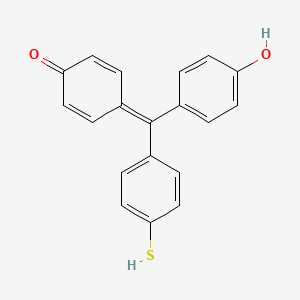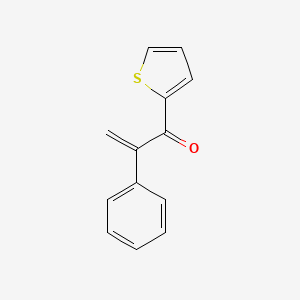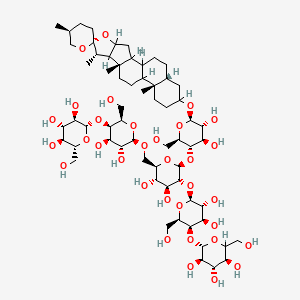
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes a nitro group and a hydroxyl group attached to a benzo(a)pyrene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This compound undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The nitration step introduces the nitro group, while the reduction and hydroxylation steps add the hydroxyl group and complete the tetrahydro structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also critical in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential mutagenic and carcinogenic properties, aiding in cancer research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form covalent adducts with DNA. This occurs via the activation of the hydroxyl group to form electrophilic intermediates, which then react with nucleophilic sites on DNA. This interaction can lead to mutations and potentially carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene
- 7,8,9,10-Tetrahydrobenzo(def)chrysene
Uniqueness
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the benzo(a)pyrene framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications .
Properties
CAS No. |
190841-39-5 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-16-6-2-5-14-18(16)13-9-7-11-3-1-4-12-8-10-15(19(13)17(11)12)20(14)21(23)24/h1,3-4,7-10,16,22H,2,5-6H2 |
InChI Key |
QABHAKLSJUUGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C3C=CC4=CC=CC5=C4C3=C2C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



